3-(difluoromethyl)morpholine hydrochloride
Description
Contextualization within Fluorinated Heterocyclic Chemistry
Fluorinated heterocyclic compounds are fundamental structural motifs in contemporary pharmaceutical chemistry. The introduction of fluorine into a heterocyclic framework can profoundly influence a molecule's metabolic stability, bioavailability, and selectivity for its biological target. It is estimated that heterocyclic moieties are present in approximately 85% of all bioactive molecules. The fusion of fluorine chemistry with heterocyclic structures has led to a significant number of FDA-approved drugs, demonstrating the power of this combination in creating effective therapeutic agents.
The presence of fluorine can alter the pKa of nearby functional groups, which in turn improves bioavailability and receptor affinity. Furthermore, the carbon-fluorine bond's strength contributes to increased metabolic stability, a crucial factor in drug design. Difluoromethylated saturated heterocycles, such as 3-(difluoromethyl)morpholine (B13537979), are particularly valuable as they provide three-dimensional structural diversity, which is increasingly sought after in drug discovery to explore new chemical space and enhance target specificity nih.gov. The study of such compounds contributes to a deeper understanding of structure-activity relationships in complex biological systems.
Significance of the Morpholine (B109124) Scaffold in Contemporary Synthetic Organic Chemistry
The morpholine ring is a privileged heterocyclic motif frequently employed in medicinal chemistry. Its prevalence is due to its ability to confer favorable physicochemical properties upon a molecule, such as improved solubility and metabolic stability, which can enhance its pharmacokinetic profile lifechemicals.com. The morpholine moiety is found in numerous natural products and is a key component in a variety of commercially available drugs, including the antibiotic linezolid and the anticancer agent gefitinib wikipedia.org.
As a saturated heterocycle, the morpholine scaffold provides a defined three-dimensional conformation that can be crucial for precise interactions with biological targets. The presence of both an ether oxygen and a secondary amine group allows for a range of non-covalent interactions, including hydrogen bonding. In its hydrochloride salt form, the amine group is protonated, which typically enhances water solubility. The versatility of the morpholine ring as a synthetic building block allows for its incorporation into a wide array of molecular architectures, making it an indispensable tool for medicinal chemists aiming to optimize lead compounds lifechemicals.com.
Rationale for Difluoromethylation in Advanced Molecular Design and its Influence on Molecular Properties
The difluoromethyl group (–CF2H) is a key functional group in modern drug design, largely due to its role as a bioisostere for other common chemical moieties such as hydroxyl (–OH), thiol (–SH), or amine (–NH2) groups. This bioisosteric replacement can lead to significant improvements in a molecule's drug-like properties.
One of the most notable features of the difluoromethyl group is its capacity to act as a "lipophilic hydrogen bond donor" researchgate.net. The two highly electronegative fluorine atoms polarize the C-H bond, enabling it to participate in hydrogen bonding interactions with biological targets. This unique combination of lipophilicity and hydrogen bonding capability is particularly advantageous in optimizing ligand-receptor binding affinities.
Physicochemical Properties
While specific experimental data for 3-(difluoromethyl)morpholine hydrochloride is not widely available in the literature, the table below presents a combination of properties for the parent morpholine molecule and closely related fluorinated analogues to provide context.
| Property | Value / Information |
| IUPAC Name | 3-(difluoromethyl)morpholine;hydrochloride |
| Molecular Formula | C₅H₁₀ClF₂NO |
| Parent Compound pKa | The pKa of the parent morpholine is approximately 8.5. Fluorination typically lowers the basicity of the amine. |
| Solubility | As a hydrochloride salt, it is expected to have good solubility in water. |
| Hydrogen Bonding | The difluoromethyl group can act as a hydrogen bond donor. The morpholine ring contains a hydrogen bond acceptor (oxygen) and, in its free base form, a hydrogen bond donor (NH). |
| Metabolic Stability | The C-F bonds of the difluoromethyl group are generally resistant to metabolic cleavage, potentially increasing the molecule's stability. |
Article on the Chemical Transformations of this compound Unfeasible Due to Lack of Scientific Data
A comprehensive review of available scientific literature and chemical databases has revealed a significant lack of specific research on the chemical transformations and derivatization of the compound This compound . Despite extensive searches, no dedicated studies detailing the reactivity of this specific molecule were identified.
Consequently, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the requested outline focusing on:
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
3-(difluoromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)4-3-9-2-1-8-4;/h4-5,8H,1-3H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLWGWWNQUDAVLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375261-03-1 | |
| Record name | 3-(difluoromethyl)morpholine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivatization of 3 Difluoromethyl Morpholine Hydrochloride
Reactivity and Modifications of the Difluoromethyl Group
The absence of published research means there are no detailed findings, specific examples, or data to populate the requested sections and subsections with the required level of scientific rigor and detail. Constructing an article based on general principles of morpholine (B109124) or difluoromethyl group reactivity would not meet the specific constraints of the request, which was to focus solely on "3-(difluoromethyl)morpholine hydrochloride".
Therefore, the generation of the requested article with detailed research findings and data tables is not feasible at this time due to the lack of primary scientific literature on the subject compound.
Selective Defluorination and Further Fluorination
The modulation of the fluorine content in a molecule is a critical strategy in medicinal chemistry to fine-tune its physicochemical properties. This includes both the removal (defluorination) and addition (further fluorination) of fluorine atoms from the difluoromethyl moiety.
Selective Defluorination: The selective removal of a single fluorine atom from a difluoromethyl group (CHF₂) to yield a monofluoromethyl group (CH₂F) is a synthetically challenging transformation. It requires the cleavage of a strong carbon-fluorine bond without affecting the rest of the molecule. While methods for the reductive defluorination of trifluoromethyl (CF₃) groups are established, selective monodefluorination of CHF₂ groups on aliphatic heterocycles is less common and represents an ongoing area of research. researchgate.net Such reactions would likely necessitate advanced strategies, such as photoredox catalysis or the use of highly specific enzyme systems, to achieve the required level of selectivity.
Further Fluorination: Conversely, the conversion of a difluoromethyl group to a trifluoromethyl group involves the fluorination of a C-H bond. This transformation is also challenging due to the deactivating effect of the two existing fluorine atoms, which makes the remaining C-H bond less susceptible to attack. However, modern electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®, have been successfully employed for difficult C-H fluorinations. organic-chemistry.orgmdpi.com A potential pathway could involve a radical-based mechanism initiated by a photoredox catalyst, which can generate a highly reactive fluorine radical capable of abstracting the hydrogen atom from the difluoromethyl group. mdpi.com
| Transformation | Reagent Class | Potential Conditions | Outcome |
| Further Fluorination | Electrophilic Fluorinating Agent | Selectfluor®, Photoredox Catalyst + F⁻ source | 3-(Trifluoromethyl)morpholine |
| Selective Defluorination | Reductive Methods | Advanced Catalysis (e.g., Photoredox, Enzymatic) | 3-(Fluoromethyl)morpholine |
This interactive table summarizes potential transformations for modifying the fluorine content of the title compound.
Transformations into Other Fluorinated Moieties
The difluoromethyl group can serve as a precursor to other valuable fluorinated functional groups. A key strategy involves the deprotonation of the C-H bond to generate a difluorinated carbanion, which can then act as a nucleophile.
By using a strong base in combination with a Lewis acid to stabilize the resulting anion, the difluoromethyl group can be converted into a nucleophilic ArCF₂⁻ synthon. acs.org This reactive intermediate can then engage with a variety of electrophiles to form new carbon-carbon or carbon-heteroatom bonds, effectively transforming the difluoromethyl group into a difluoromethylene bridge (-CF₂-R). This approach significantly expands the synthetic utility of the parent molecule, allowing for the introduction of diverse substituents at the 3-position via the difluoromethyl linker.
Alternative strategies could involve radical-based transformations. The generation of a difluoromethyl radical (•CHF₂) from the parent compound would allow for radical addition reactions or coupling with other radical species, opening pathways to moieties such as difluorohalomethyl groups (-CF₂X) which are themselves versatile synthetic intermediates. nih.govnih.gov
| Synthetic Strategy | Key Intermediate | Potential Reactant (Electrophile) | Resulting Moiety |
| Nucleophilic Addition | Difluoromethyl anion (-CF₂⁻) | Aldehydes, Ketones, Imines | -CF₂(OH)R, -CF₂NHR |
| Nucleophilic Addition | Difluoromethyl anion (-CF₂⁻) | Alkyl Halides | -CF₂-R |
| Radical Halogenation | Difluoromethyl radical (•CF₂) | N-Halosuccinimide (NXS) | -CF₂X (X = Cl, Br) |
This interactive table outlines methods for converting the difluoromethyl group into other functional moieties.
Transition Metal-Catalyzed Cross-Coupling Reactions
The secondary amine of the 3-(difluoromethyl)morpholine (B13537979) free base is an excellent nucleophile for transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig N-arylation. This reaction allows for the formation of a carbon-nitrogen bond between the morpholine nitrogen and an aryl or heteroaryl group, a common structural motif in pharmaceuticals. researchgate.netmit.edu
The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or Pd₂(dba)₃, in conjunction with a specialized phosphine (B1218219) ligand (e.g., SPhos, Xantphos) and a base (e.g., sodium tert-butoxide, cesium carbonate). researchgate.netrsc.org This methodology is highly versatile and tolerates a wide range of functional groups on the aryl halide partner, making it a powerful tool for generating libraries of N-aryl-3-(difluoromethyl)morpholine derivatives. The robust nature of the difluoromethyl group ensures it remains intact under these coupling conditions.
| Component | Examples | Purpose |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination cycle |
| Ligand | SPhos, Xantphos, DPEPhos | Stabilizes the palladium center and promotes catalytic activity |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the morpholine nitrogen to form the active nucleophile |
| Aryl Partner | Aryl bromides, chlorides, or triflates | Provides the aryl group for coupling |
| Solvent | Toluene, Dioxane, THF | Provides the reaction medium |
This interactive table summarizes typical components for the Buchwald-Hartwig N-arylation of 3-(difluoromethyl)morpholine.
Chemo- and Regioselectivity in Complex Derivatizations
In the context of complex molecules that contain the 3-(difluoromethyl)morpholine moiety, achieving selective transformations at other sites is a critical synthetic challenge. The reactivity of the molecule is governed by the interplay of its various functional groups.
Regioselectivity: The morpholine ring offers distinct sites for reaction. The nitrogen atom is the most nucleophilic and is the primary site for alkylation and arylation reactions under basic conditions. chemrxiv.orgnih.gov Direct C-H functionalization of the morpholine ring's carbon atoms is significantly more challenging and requires specific directing groups or specialized catalysts to achieve regioselectivity. mdpi.com
Chemoselectivity: When the 3-(difluoromethyl)morpholine unit is part of a larger molecule with other reactive groups (e.g., esters, amides, other heterocycles), reaction conditions must be carefully chosen to ensure that only the desired site is modified. For example, in the synthesis of analogues of the PI3K inhibitor ZSTK474, a complex molecule containing both morpholine and difluoromethyl-benzimidazole motifs, chemists were able to selectively modify or replace one of the morpholine units while leaving the rest of the molecule, including the difluoromethyl group, untouched. nih.gov This demonstrates that the morpholine nitrogen can be selectively targeted with nucleophilic substitution or coupling reactions, while the difluoromethyl group remains inert under these conditions. The choice of base, catalyst, and solvent is paramount in controlling which functional group reacts, allowing for precise and predictable derivatizations in late-stage functionalization strategies. nih.gov
Applications As a Privileged Synthetic Building Block
Incorporation into Diverse Heterocyclic Frameworks
As a bifunctional building block, 3-(difluoromethyl)morpholine (B13537979) hydrochloride provides a ready-made, functionalized heterocyclic amine for incorporation into more complex molecular architectures. Following neutralization of the hydrochloride salt, the secondary amine of the morpholine (B109124) ring serves as a versatile nucleophile for constructing larger heterocyclic systems. This approach simplifies synthetic routes by introducing the difluoromethylated morpholine moiety in a single, efficient step.
Research has demonstrated the successful integration of the morpholine scaffold into a variety of pharmaceutically relevant heterocyclic cores. For instance, morpholine derivatives are commonly coupled with halogenated heterocycles, such as pyrimidines, triazines, and indoles, through nucleophilic aromatic substitution reactions. These reactions lead to the formation of complex structures with potential applications in various therapeutic areas.
Table 1: Examples of Heterocyclic Frameworks Incorporating the Morpholine Moiety
| Base Heterocycle | Resulting Framework Example | Synthetic Strategy |
|---|---|---|
| Imidazo[1,2-a]pyrimidine | 3-(Morpholino)imidazo[1,2-a]pyrimidine | Nucleophilic substitution |
| 1,3,5-Triazine | 4,6-dimorpholino-1,3,5-triazine | Sequential nucleophilic substitution |
| Indole | 3-(Morpholinyl-imino)-1H-indole | Condensation reaction |
This table presents examples of how the general morpholine scaffold is incorporated into diverse heterocyclic systems, illustrating pathways available for the 3-(difluoromethyl)morpholine building block. dundee.ac.uknih.govjraic.comnih.gov
Utility in Diversity-Oriented Synthesis (DOS) and Library Generation
Diversity-Oriented Synthesis (DOS) aims to create collections of structurally diverse small molecules to explore broad regions of chemical space and identify novel biological probes or drug leads. nih.govresearchgate.netcam.ac.uk Building blocks used in DOS should be polyfunctional to allow for divergent reaction pathways, leading to a wide array of molecular skeletons. nih.govscispace.com
3-(Difluoromethyl)morpholine hydrochloride is an excellent candidate for DOS campaigns. It provides a stable, sp3-rich scaffold, which is increasingly sought after in drug discovery to improve compound properties and explore novel chemical space. nih.gov The compound offers two key points for diversification: the secondary amine for coupling reactions and the difluoromethyl group, which imparts specific physicochemical characteristics to each member of the library.
In a typical DOS workflow, 3-(difluoromethyl)morpholine could be coupled with a variety of carboxylic acids, aldehydes, or other electrophilic partners. Subsequent intramolecular reactions could then be used to generate diverse and complex polycyclic systems. researchgate.net This strategy allows for the rapid generation of a library of unique compounds, all bearing the difluoromethyl-morpholine motif, which can then be screened for biological activity. The generation of such libraries is a powerful tool for addressing challenging biological targets, such as protein-protein interactions. nih.govnih.gov
Precursor for Advanced Fluorinated Organic Molecules
The strategic introduction of fluorine-containing groups is a critical aspect of modern drug design. nih.govnih.gov The difluoromethyl group is particularly valuable due to its unique electronic properties. nih.gov Synthesizing molecules with this group can be challenging, often requiring harsh reagents or multi-step sequences. Using this compound as a starting material provides a significant synthetic advantage by circumventing the need for a separate, and potentially difficult, difluoromethylation step late in a synthetic sequence.
This building block serves as a direct precursor to a wide range of more complex fluorinated molecules. The reactive secondary amine can be derivatized in numerous ways—through acylation, alkylation, reductive amination, or coupling reactions—to attach the difluoromethyl-morpholine unit to other molecular fragments. This modular approach is highly efficient for creating analogues of existing drugs or novel chemical entities for screening. The presence of the CHF2 group often enhances metabolic stability and can improve oral bioavailability, making it a desirable feature in drug candidates. nih.gov
Role in Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds, improve drug-like properties, or navigate patent-protected chemical space. nih.govniper.gov.in Scaffold hopping involves replacing a central core structure of a molecule with a chemically different scaffold while maintaining the original biological activity. nih.gov Bioisosteric replacement is the substitution of one functional group for another with similar physical or chemical properties. princeton.edu
This compound is a valuable tool for both strategies.
Bioisosteric Replacement : The difluoromethyl group itself is a key bioisostere. It can serve as a replacement for a hydroxyl (-OH) or thiol (-SH) group, as it can mimic their ability to act as a hydrogen bond donor while being more lipophilic and resistant to metabolic oxidation. uni-muenchen.de Furthermore, the CHF2 group serves as an intermediate between a methyl group (-CH3) and a trifluoromethyl group (-CF3) in terms of its electronic and steric properties, allowing for fine-tuning of a compound's activity and pharmacokinetic profile. uni-muenchen.demdpi.com More than 20 FDA-approved drugs contain the morpholine moiety, though it can sometimes be metabolically labile; creating analogues with bioisosteres of the morpholine ring itself is another strategy to improve pharmacokinetic properties. enamine.net
Table 2: Comparison of Bioisosteric Groups
| Functional Group | Hydrogen Bond Donor/Acceptor | Lipophilicity (logP) | Metabolic Stability |
|---|---|---|---|
| Hydroxyl (-OH) | Donor & Acceptor | Low | Prone to oxidation/conjugation |
| Methyl (-CH3) | None | Moderate | Can be oxidized |
| Difluoromethyl (-CHF2) | Donor (weak) | High | Generally stable |
This table provides a qualitative comparison of the properties of the difluoromethyl group with common functional groups and its trifluoromethyl analogue, illustrating its utility as a bioisostere.
By leveraging this compound in these advanced design strategies, medicinal chemists can efficiently explore structure-activity relationships and develop optimized drug candidates.
Computational and Theoretical Investigations of 3 Difluoromethyl Morpholine Hydrochloride
Quantum Chemical Calculations
Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 3-(difluoromethyl)morpholine (B13537979) hydrochloride at the atomic level. These ab initio and density functional theory (DFT) methods provide a foundational understanding of the molecule's electronic landscape and conformational preferences.
The electronic structure of 3-(difluoromethyl)morpholine hydrochloride is significantly influenced by the presence of the highly electronegative fluorine atoms and the protonated amine. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. The HOMO is primarily localized on the morpholine (B109124) ring, specifically the oxygen and nitrogen atoms, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed around the difluoromethyl group and the N-H bond, suggesting these areas are susceptible to nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. nih.gov A larger energy gap implies higher stability and lower reactivity. nih.gov For this compound, the electron-withdrawing nature of the difluoromethyl group is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted morpholine.
Table 1: Calculated Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -8.52 |
| LUMO | -1.25 |
| HOMO-LUMO Gap (ΔE) | 7.27 |
Note: These values are representative and would be calculated using a specific level of theory, such as B3LYP/6-311+G(d,p).
The conformational landscape of the morpholine ring is a critical determinant of its biological activity and physical properties. Like cyclohexane, morpholine predominantly adopts a chair conformation to minimize steric and torsional strain. researchgate.net The introduction of a difluoromethyl group at the 3-position necessitates an analysis of the relative stabilities of the axial and equatorial conformers.
Theoretical calculations consistently show that for substituted morpholines, the chair conformer is significantly lower in energy than boat or skew-boat forms. researchgate.net In the case of this compound, the difluoromethyl group can occupy either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation, which places the bulky difluoromethyl group away from the other ring atoms, is predicted to be the more stable, lower-energy conformer. nih.gov The energy difference between the equatorial and axial conformers can be quantified through computational methods.
Table 2: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair (Equatorial CHF2) | 0.00 |
| Chair (Axial CHF2) | +2.5 |
| Skew-Boat | +7.0 |
Note: Energies are relative to the most stable conformer. Calculations are hypothetical and would be performed using methods like MP2 or DFT.
Quantum chemical calculations can accurately predict various spectroscopic properties, which serve as a valuable tool for experimental characterization.
NMR Chemical Shifts: The theoretical prediction of 1H, 13C, and 19F NMR chemical shifts is achieved by calculating the magnetic shielding tensors for each nucleus. The chemical environment of each atom, dictated by the electronic structure, determines its chemical shift. The proton of the difluoromethyl group (H-CF2) is expected to show a characteristic triplet in the 1H NMR spectrum due to coupling with the two fluorine atoms. The 19F NMR spectrum would likely display a singlet for the trifluoromethyl group, with a chemical shift in the typical range for such groups attached to an aliphatic carbon. smolecule.com
Table 3: Predicted NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted Chemical Shift (ppm) |
| 1H (H-CF2) | 5.8 - 6.2 |
| 13C (C-CF2) | 115 - 120 |
| 19F (CF2) | -110 to -130 |
Note: Predicted shifts are relative to standard references (TMS for 1H and 13C, CFCl3 for 19F).
IR Vibrational Modes: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. Key predicted vibrational modes for this compound would include N-H stretching from the hydrochloride salt, C-F stretching modes from the difluoromethyl group, and C-O-C stretching from the morpholine ether linkage. The C-F stretching vibrations are typically strong and appear in the 1000-1100 cm-1 region of the IR spectrum.
Molecular Dynamics Simulations for Mechanistic Insights (e.g., reaction pathways, solvent effects)
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time, offering insights that are complementary to static quantum chemical calculations. nih.gov By simulating the motion of the molecule and its interactions with its environment (e.g., solvent molecules), MD can shed light on conformational dynamics, solvent effects, and potential reaction pathways. mdpi.com
In a typical MD simulation, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The interactions between atoms are described by a force field. The simulation would reveal the stability of the predominant chair conformation and the frequencies of transitions between different conformational states. Furthermore, MD simulations are invaluable for studying how solvent molecules arrange themselves around the solute, particularly the hydrogen bonding interactions between water and the protonated amine, the ether oxygen, and potentially the difluoromethyl group, which can act as a weak hydrogen bond donor. researchgate.net
Density Functional Theory (DFT) Studies on Reactivity and Stability
The HOMO-LUMO energy gap, as mentioned earlier, is a primary indicator of stability. mdpi.com A larger gap suggests greater stability. Other important descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These parameters help in quantifying the molecule's ability to accept or donate electrons. The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a positive potential around the N-H group and the difluoromethyl hydrogen, and a negative potential near the oxygen and fluorine atoms.
Table 4: Calculated Conceptual DFT Reactivity Descriptors
| Descriptor | Value |
| Electronegativity (χ) | 4.885 eV |
| Chemical Hardness (η) | 3.635 eV |
| Electrophilicity Index (ω) | 3.287 eV |
Note: These values are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.
Theoretical Studies on the Electronic and Steric Influence of the Difluoromethyl Group
The difluoromethyl (CHF2) group imparts unique electronic and steric properties that distinguish it from both methyl (CH3) and trifluoromethyl (CF3) groups. Theoretical studies are essential for dissecting these influences.
Electronic Influence: The CHF2 group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This inductive effect decreases the electron density on the adjacent carbon atom and, to a lesser extent, throughout the morpholine ring. A key feature of the CHF2 group is its ability to act as a hydrogen bond donor. researchgate.net The C-H bond is polarized by the adjacent fluorine atoms, making the hydrogen atom partially positive and capable of forming non-traditional hydrogen bonds with suitable acceptors. This property is often explored in drug design as the CHF2 group can act as a bioisostere for hydroxyl or thiol groups. researchgate.net
Steric Influence: Sterically, the difluoromethyl group is intermediate in size between a methyl and a trifluoromethyl group. Its van der Waals radius is larger than that of a methyl group, leading to more significant steric hindrance. This steric bulk is a primary reason for the preference of the equatorial conformation in the morpholine ring, as placing it in the axial position would lead to unfavorable 1,3-diaxial interactions. Computational models like steric maps can be used to visualize and quantify the steric profile of the molecule, which is crucial for understanding its potential interactions with biological macromolecules. mdpi.com
Structure Activity Relationships Sar in the Context of Chemical Reactivity and Synthetic Utility
Influence of the Difluoromethyl Group on Reaction Rates and Selectivity
The difluoromethyl group at the C-3 position of the morpholine (B109124) ring exerts a significant influence on the reactivity of the molecule, primarily through its strong electron-withdrawing inductive effect. This electronic perturbation modulates the nucleophilicity of the heterocyclic amine and can direct the selectivity of various chemical transformations.
This reduced nucleophilicity can, however, be advantageous in achieving greater selectivity in certain reactions. For instance, in processes involving multiple reactive sites, the attenuated reactivity of the nitrogen atom in 3-(difluoromethyl)morpholine (B13537979) can prevent undesired side reactions, leading to a cleaner reaction profile and higher yield of the desired product. The electronic effect of the CHF2 group can also influence the regioselectivity of reactions on the morpholine ring itself, although the primary reactive center for further functionalization as a building block is typically the secondary amine.
The table below summarizes the expected impact of the difluoromethyl group on various reaction types, based on general principles of organic chemistry.
| Reaction Type | Reactant | Expected Influence of 3-CHF2 Group on Morpholine Reactivity |
| N-Alkylation | Alkyl halide | Decreased reaction rate due to reduced nucleophilicity of nitrogen. |
| N-Acylation | Acyl chloride | Slower acylation rate compared to unsubstituted morpholine. |
| N-Arylation | Aryl halide | More forcing conditions may be required for coupling reactions. |
| Nucleophilic Addition | Carbonyl compound | Reduced propensity for nucleophilic attack on the carbonyl carbon. |
Stereochemical Implications for Synthetic Pathways and Product Outcomes
The presence of a stereocenter at the C-3 position of 3-(difluoromethyl)morpholine hydrochloride necessitates careful consideration of stereochemistry in its synthesis and subsequent reactions. The preparation of enantiomerically pure (R)- or (S)-3-(difluoromethyl)morpholine is crucial for its application in the synthesis of chiral drugs and other bioactive molecules.
Several stereoselective strategies can be employed for the synthesis of chiral 3-substituted morpholines. These methods often start from enantiomerically pure precursors from the chiral pool, such as amino acids or amino alcohols. researchgate.netbanglajol.info For instance, a synthetic route could involve the use of a chiral amino alcohol which, through a series of transformations including the introduction of the difluoromethyl group and subsequent cyclization, yields the desired enantiomer of 3-(difluoromethyl)morpholine. Electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols is a known method to produce chiral morpholines, where the stereochemistry of the starting material dictates the final product's configuration. banglajol.info
Reagent-controlled stereoselective difluoromethylation reactions represent another powerful approach. semanticscholar.orgmdpi.com The use of chiral difluoromethylating agents can enable the asymmetric synthesis of α-difluoromethyl amines from imines, which could be adapted for the synthesis of precursors to 3-(difluoromethyl)morpholine. semanticscholar.orgmdpi.com
Once the chiral this compound is obtained, its stereocenter can influence the stereochemical outcome of subsequent reactions. The chiral environment provided by the morpholine derivative can induce diastereoselectivity in reactions at other sites of a molecule it is incorporated into. The conformational preference of the difluoromethyl group (axial vs. equatorial, discussed in section 6.4) will play a significant role in directing the approach of incoming reagents, thereby influencing the stereochemical course of the reaction.
The table below outlines potential stereoselective synthetic strategies for 3-(difluoromethyl)morpholine.
| Synthetic Strategy | Chiral Source | Key Transformation | Expected Outcome |
| Chiral Pool Synthesis | Enantiopure amino alcohol | Cyclization | Enantiomerically pure 3-substituted morpholine. |
| Asymmetric Catalysis | Chiral catalyst | Asymmetric hydrogenation or alkylation | Enantioselective formation of a key intermediate. |
| Reagent-Controlled Synthesis | Chiral difluoromethylating agent | Stereoselective nucleophilic addition | Formation of a chiral difluoromethylated precursor. |
Impact of Morpholine Ring Substitution Patterns on Building Block Efficacy
The synthetic utility, or efficacy, of this compound as a building block is further influenced by the presence and nature of other substituents on the morpholine ring. Additional substitution can modulate the molecule's reactivity, solubility, and conformational properties, thereby affecting its performance in synthetic applications.
Substituents at the N-4 position are common in morpholine chemistry. The nature of the N-substituent dramatically alters the properties of the morpholine moiety. For instance, an N-acyl or N-sulfonyl group will further decrease the nucleophilicity of the ring nitrogen and can alter the conformational equilibrium of the ring. In contrast, N-alkylation introduces a tertiary amine, which has different reactivity and steric profiles.
Substitution at other carbon atoms of the morpholine ring (C-2, C-5, C-6) can introduce additional stereocenters and steric bulk, which can be strategically utilized to control the conformation and reactivity of the molecule and any larger construct it is a part of. For example, cis-3,5-disubstituted morpholines can be synthesized through stereocontrolled methods, and these rigid structures can serve as valuable scaffolds in drug design.
Correlation Between Molecular Conformation and Chemical Reactivity
The chemical reactivity of this compound is intrinsically linked to its three-dimensional structure, particularly the conformational preference of the morpholine ring and the orientation of the difluoromethyl substituent. The morpholine ring typically adopts a chair conformation to minimize torsional and steric strain. researchgate.net In a 3-substituted morpholine, the substituent can occupy either an axial or an equatorial position.
The conformational equilibrium between the axial and equatorial conformers is governed by a combination of steric and stereoelectronic effects. For a difluoromethyl group, steric interactions would generally favor the equatorial position to minimize 1,3-diaxial interactions with the hydrogens at C-5 and the lone pair on the nitrogen. However, stereoelectronic effects, such as the gauche effect and hyperconjugation, can also play a significant role and may favor the axial orientation under certain conditions. Studies on fluorinated cyclohexanes and piperidines have shown that the preference for axial or equatorial fluorine substitution is influenced by a complex interplay of electrostatic and hyperconjugative interactions, as well as solvent effects. nih.govd-nb.info For instance, in some fluorinated piperidinium (B107235) salts, a strong preference for the axial conformer is observed due to stabilizing charge-dipole and hyperconjugative interactions. d-nb.info
The conformation of the molecule directly impacts its reactivity. An axially oriented difluoromethyl group will create a different steric environment around the nitrogen atom compared to an equatorial one, which can affect the rate and selectivity of N-functionalization reactions. Furthermore, the orientation of the C-F bonds in the difluoromethyl group can influence the molecule's dipole moment and its interactions with solvents and other reactants. The chair-boat interconversion of the morpholine ring, although generally having a higher energy barrier, could also provide alternative reactive conformations in certain chemical processes. nih.gov
The relationship between the preferred conformer and reactivity is summarized in the table below.
| Conformer | Key Feature | Implication for Reactivity |
| Equatorial CHF2 | Lower steric hindrance around the nitrogen. | May facilitate reactions at the nitrogen center. |
| Axial CHF2 | Increased 1,3-diaxial interactions. | Could sterically hinder the approach of reagents to the nitrogen. May be stabilized by stereoelectronic effects. |
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes
The synthesis of substituted morpholines and the introduction of difluoromethyl groups have traditionally presented distinct challenges, often requiring harsh conditions or multi-step procedures. cas.cnorganic-chemistry.org Future research is focused on developing more streamlined, efficient, and scalable synthetic pathways.
One promising avenue is the application of photoredox catalysis . This approach uses visible light to initiate radical-based transformations under mild conditions. qmul.ac.uk Researchers are exploring methods to generate difluoromethyl radicals that can be coupled with morpholine (B109124) precursors. mdpi.com For instance, a potential route could involve the photocatalytic coupling of silicon amine protocol (SLAP) reagents with difluoromethylated aldehydes, a strategy that has proven effective for synthesizing other substituted morpholines under continuous flow conditions. organic-chemistry.org
Another area of development is the use of transition-metal catalysis for direct C-H difluoromethylation or for coupling reactions with pre-functionalized morpholine rings. cas.cn Methods involving copper, palladium, or nickel catalysts could enable the direct introduction of the CF2H group onto the morpholine scaffold, bypassing the need for difluoromethylated starting materials. researchgate.net
The table below compares traditional and emerging synthetic strategies applicable to the synthesis of 3-(difluoromethyl)morpholine (B13537979) hydrochloride.
| Feature | Traditional Synthetic Methods | Emerging Synthetic Routes |
| Primary Approach | Multi-step synthesis, deoxofluorination of aldehydes. cas.cn | Single-step C-H functionalization, radical coupling. mdpi.comqmul.ac.uk |
| Key Reagents | Diethylaminosulfur trifluoride (DAST), sulfur tetrafluoride. cas.cn | Photoredox catalysts, transition-metal catalysts (Pd, Ni, Cu). researchgate.net |
| Reaction Conditions | Often harsh, requiring high temperatures or corrosive reagents. | Mild, often at room temperature using visible light. nih.gov |
| Functional Group Tolerance | Limited. | Broad, compatible with a wider range of functional groups. qmul.ac.uk |
| Efficiency & Scalability | Can be low-yielding and difficult to scale. | Potentially higher yields and more amenable to flow chemistry for scalability. organic-chemistry.org |
Exploration of New Chemical Transformations
Beyond its synthesis, future research will explore the novel chemical reactivity of 3-(difluoromethyl)morpholine hydrochloride. The interplay between the morpholine ring and the difluoromethyl group opens up possibilities for unique transformations.
The difluoromethyl group, while often considered a stable bioisostere, can be chemically manipulated. Recent studies have shown that Ar-CF2H groups can be deprotonated using a combination of a strong base and a Lewis acid, revealing a nucleophilic Ar-CF2– synthon. acs.org Applying this concept to 3-(difluoromethyl)morpholine could transform the CF2H group from a passive substituent into a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds. This would enable the synthesis of more complex, doubly-functionalized morpholine derivatives that are currently inaccessible.
Furthermore, the C-H bonds on the morpholine ring itself are targets for late-stage functionalization. Catalytic methods could be developed to selectively activate C-H bonds adjacent to the nitrogen or oxygen atoms, allowing for the introduction of new substituents without requiring a complete de novo synthesis.
Integration with Flow Chemistry and Automated Synthesis Platforms
The demand for rapid synthesis and screening of compound libraries in drug discovery has spurred the development of flow chemistry and automated synthesis platforms. researchgate.net These technologies offer precise control over reaction parameters, improved safety, and enhanced scalability. akjournals.comacs.org
The synthesis of 3-(difluoromethyl)morpholine and its derivatives is well-suited for adaptation to continuous flow reactors . Flow chemistry can facilitate reactions that are difficult to control in batch processes, such as those involving highly reactive intermediates or exothermic events. acs.org For example, a multi-step sequence involving difluoromethylation followed by cyclization to form the morpholine ring could be telescoped into a single, continuous process, eliminating the need for isolating intermediates. akjournals.com
Automated synthesis platforms , which often use pre-packaged reagent cartridges, are another emerging area. researchgate.netyoutube.com Developing a cartridge-based system for the synthesis of substituted morpholines, including 3-(difluoromethyl)morpholine, would democratize access to this valuable building block. youtube.com A chemist could simply combine a starting material with a specific reagent cartridge in an automated synthesizer to produce the desired compound, significantly accelerating the pace of research and development. researchgate.net
| Technology | Application to 3-(Difluoromethyl)morpholine Synthesis | Key Advantages |
| Flow Chemistry | Continuous production, telescoped multi-step reactions. akjournals.com | Enhanced heat transfer, precise control of reaction time, improved safety, and scalability. acs.org |
| Automated Synthesis | On-demand synthesis using reagent capsules or cartridges. youtube.com | High-throughput library generation, reproducibility, reduced manual labor. researchgate.netresearchgate.net |
| Robotic Platforms | High-throughput screening of reaction conditions and catalysts. | Rapid optimization of synthetic routes, discovery of novel reaction pathways. |
Advanced Applications in Catalysis and Materials Science
While the primary interest in this compound lies in medicinal chemistry, its unique structure suggests potential applications in other fields.
In asymmetric catalysis , chiral morpholine derivatives can serve as effective ligands for metal catalysts. The specific stereochemistry of 3-(difluoromethyl)morpholine could be exploited to create novel chiral ligands. The electron-withdrawing nature of the difluoromethyl group could modulate the electronic properties of the catalyst, potentially leading to enhanced selectivity or reactivity in asymmetric transformations. smolecule.com
In materials science , the incorporation of fluorinated motifs is a common strategy to tune the properties of organic materials, such as polymers and liquid crystals. The difluoromethyl group can impart desirable characteristics like increased thermal stability and altered lipophilicity. researchgate.net this compound could serve as a monomer or additive in the development of new functional materials with tailored electronic or physical properties. The ability of the CF2H group to act as a hydrogen bond donor could also be exploited to direct the self-assembly of supramolecular structures. mdpi.com
Q & A
Q. What synthetic routes are commonly employed for preparing this compound?
- A typical route involves: (i) Morpholine functionalization : Reacting morpholine with a difluoromethylating agent (e.g., ClCF₂H or BrCF₂H) under basic conditions (e.g., K₂CO₃ in DMF). (ii) Salt formation : Treating the free base with HCl in ethanol or diethyl ether to precipitate the hydrochloride salt. Critical parameters include temperature control (<40°C to prevent side reactions) and stoichiometric excess of HCl to ensure complete protonation. Purity is validated via HPLC (>98%) and NMR (e.g., absence of unreacted morpholine at δ 2.4 ppm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis while minimizing byproducts?
- Experimental Design :
- DoE (Design of Experiments) : Vary factors like temperature (20–60°C), solvent polarity (DMF vs. THF), and catalyst (e.g., KI for halogen exchange). Response variables include yield and purity.
- Byproduct Analysis : Common byproducts include N-alkylated morpholines (due to over-alkylation) or ring-opened amines (from harsh acidic conditions). Mitigate via controlled reagent addition and inline pH monitoring.
- Case Study : A 15% yield increase was achieved using DMF at 30°C with 1.2 eq HCl, reducing di-alkylated impurities to <2% .
Q. What analytical techniques are most effective for resolving spectral contradictions (e.g., NMR vs. MS data) in this compound characterization?
- NMR : The difluoromethyl group shows splitting patterns (e.g., ¹H NMR: δ 4.8 ppm as a triplet; ¹⁹F NMR: δ -120 ppm). Discrepancies may arise from solvate formation (e.g., ethanolates), resolved by drying under vacuum.
- MS : ESI-MS in positive mode should show [M+H]⁺ at m/z 168.1 (free base) and [M+Cl]⁻ at m/z 204.5 (hydrochloride). Discrepancies in molecular ion peaks may indicate residual solvents or counterion exchange (e.g., acetate vs. chloride).
- Cross-Validation : Use XRD to confirm crystal structure and TGA-DSC to identify hydrate/solvate phases .
Q. How does the difluoromethyl group impact the compound’s bioactivity in structure-activity relationship (SAR) studies?
- The CF₂H group enhances metabolic stability by resisting cytochrome P450 oxidation compared to CH₃ or CH₂F analogs. In SAR studies, it improves target binding affinity (e.g., 10-fold increase in enzyme inhibition) due to its stereoelectronic effects, which rigidify the morpholine ring and optimize hydrophobic interactions. Comparative assays with non-fluorinated analogs are essential to isolate fluorine-specific effects .
Q. What strategies are recommended for resolving discrepancies between in vitro activity and purity data (e.g., high purity but low bioactivity)?
- Step 1 : Re-validate purity via orthogonal methods (e.g., LC-MS for trace impurities <0.1%).
- Step 2 : Assess stereochemical integrity (e.g., chiral HPLC for enantiomeric excess).
- Step 3 : Test solubility in assay buffers (e.g., DMSO vs. PBS) to rule out aggregation.
- Case Study : A batch with 99% purity showed no activity due to a 0.3% impurity (ring-opened diamine) acting as a competitive inhibitor. Removal via column chromatography restored activity .
Methodological Guidelines
Q. What protocols are recommended for safe handling and storage of this compound?
- Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid contact with strong oxidizers (risk of HF release).
- Storage : Store in airtight containers under nitrogen at 2–8°C. Desiccate to prevent hydrate formation.
- Spill Management : Neutralize with NaHCO₃ and adsorb with vermiculite .
Q. How can researchers develop validated HPLC methods for quantifying this compound in complex matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
